1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile
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Overview
Description
1-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is a unique bicyclic compound characterized by its nitrogen-containing ring structure
Preparation Methods
The synthesis of 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate product with a suitable reagent . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile can be compared with other similar compounds, such as:
5-Azabicyclo[2.1.0]pent-2-ene: This compound shares a similar bicyclic structure but lacks the methyl and carbonitrile groups, which can significantly alter its chemical properties and reactivity.
2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene: This compound contains a sulfur atom in place of the nitrogen, leading to different chemical behavior and applications.
The uniqueness of 1-Methyl-5-azabicyclo[21
Properties
CAS No. |
918658-71-6 |
---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1-methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-6-4(3-7)2-5(6)8-6/h2,5,8H,1H3 |
InChI Key |
GVNOZSYYLJFXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(N1)C=C2C#N |
Origin of Product |
United States |
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